molecular formula C₄₄H₃₂Cl₂P₂Ru B1142154 Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II) CAS No. 134524-84-8

Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II)

Cat. No. B1142154
M. Wt: 794.65
InChI Key:
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Description

Synthesis Analysis

The synthesis of dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl] ruthenium(II) involves the reaction of (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) with ruthenium precursors under controlled conditions. The preparation of similar ruthenium complexes has been described, highlighting the practicality and efficiency of synthesizing chiral ruthenium complexes for catalytic applications (Mashima et al., 2000).

Molecular Structure Analysis

The molecular structure of dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl] ruthenium(II) is characterized by its chiral bisphosphine ligand, which plays a crucial role in its catalytic activity. Structural analysis of related complexes has provided insights into the coordination environment and the steric and electronic properties of the ligands that influence the catalytic performance of these complexes (Mashima et al., 1992).

Chemical Reactions and Properties

This ruthenium complex is known for its catalytic efficiency in asymmetric hydrogenation reactions, where it facilitates the reduction of prochiral alkenes to chiral alcohols with high enantioselectivity. The complex's effectiveness in catalyzing the asymmetric hydrogenation of various substrates highlights its versatility and potential in organic synthesis (Kawano et al., 1989).

Scientific research applications

Catalysis and Asymmetric Hydrogenation

The ruthenium complexes containing the chiral BINAP ligand are highly effective catalysts for asymmetric hydrogenation. This process is crucial for producing optically active compounds, which are valuable in pharmaceuticals and fine chemicals. For instance, these complexes have been used to catalyze the asymmetric hydrogenation of prochiral alkenes, such as 2-acylaminoacrylic and 2-acylaminocinnamic acids, under mild conditions, yielding N-acyl-(R)-α-amino acids with high optical purity (Kawano et al., 1989). These reactions highlight the ability of these complexes to facilitate the production of chiral molecules, which are essential for the development of new drugs and materials.

Material Synthesis

The synthesis and structural characterization of related palladium complexes, while not directly applicable to ruthenium, underline the broader relevance of BINAP ligands in material science. For example, the synthesis of dichloro[2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II) showcases the ligand’s utility in forming stable metal complexes with high purity, which are useful in catalysis and material synthesis (Zhaowe, 2015).

Molecular Structure and Mechanism Studies

Studies on the structure and dynamics of ruthenium complexes with BINAP ligands contribute significantly to understanding the mechanisms of catalytic reactions. For example, the preparation and reactions of a novel five-coordinate ruthenium complex [RuH(BINAP)2]PF6 and formation of the first chiral molecular hydrogen complex [RuH(η2-H2)(BINAP)2]PF6 provide insights into the role of these complexes in hydrogenation reactions (Tsukahara et al., 1988). These studies are foundational for developing new catalytic systems and improving existing ones.

properties

IUPAC Name

dichlororuthenium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H32P2.2ClH.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;;;/h1-32H;2*1H;/q;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEKBVMDAGDTOQB-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl[Ru]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H32Cl2P2Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

794.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II)

CAS RN

132071-87-5, 134524-84-8
Record name (R)-[2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl dichlororuthenium
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (S)-[2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl]dichlororuthenium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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